molecular formula C8H5ClN2O2S B2613333 2-Chloromethyl-6-nitrobenzo[d]thiazole CAS No. 188624-36-4

2-Chloromethyl-6-nitrobenzo[d]thiazole

Cat. No.: B2613333
CAS No.: 188624-36-4
M. Wt: 228.65
InChI Key: OJJRLTPAYKTPEI-UHFFFAOYSA-N
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Description

2-Chloromethyl-6-nitrobenzo[d]thiazole is a chemical compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a chloromethyl group at the 2-position and a nitro group at the 6-position on the benzo[d]thiazole ring. Benzo[d]thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-6-nitrobenzo[d]thiazole typically involves the chloromethylation of 6-nitrobenzo[d]thiazole. One common method is the reaction of 6-nitrobenzo[d]thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The product is then purified by recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Hydrogenation reactions are performed under atmospheric or higher pressures of hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst. Chemical reductions are carried out in acidic or neutral media.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

2-Chloromethyl-6-nitrobenzo[d]thiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-6-nitrobenzothiazole
  • 2-Methyl-6-nitrobenzo[d]thiazole
  • 2-Chloromethyl-4-nitrobenzo[d]thiazole

Uniqueness

2-Chloromethyl-6-nitrobenzo[d]thiazole is unique due to the specific positioning of the chloromethyl and nitro groups, which confer distinct reactivity and biological activity compared to other benzo[d]thiazole derivatives. The presence of both electron-withdrawing (nitro) and electron-donating (chloromethyl) groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

2-(chloromethyl)-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJRLTPAYKTPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188624-36-4
Record name 2-(chloromethyl)-6-nitro-1,3-benzothiazole
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